molecular formula C10H7FN2O2 B13664216 2-Amino-5-fluoroquinoline-3-carboxylic acid

2-Amino-5-fluoroquinoline-3-carboxylic acid

Cat. No.: B13664216
M. Wt: 206.17 g/mol
InChI Key: XBSGOQICZUSKOQ-UHFFFAOYSA-N
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Description

2-Amino-5-fluoroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 5-position, and a carboxylic acid group at the 3-position of the quinoline ring. The molecular formula of this compound is C10H7FN2O2, and it has a molecular weight of 206.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction results in the formation of an intermediate, which is then further reacted with various substituted amines to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include nitroquinoline derivatives, alcohol derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-5-fluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it is known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are widely used as antibiotics .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-3-carboxylic acid
  • 7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid
  • 2-Mercapto-6-fluoroquinoline-3-carboxylic acid

Uniqueness

2-Amino-5-fluoroquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

2-amino-5-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15)

InChI Key

XBSGOQICZUSKOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C(=C1)F)C(=O)O)N

Origin of Product

United States

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